molecular formula C6H11ClN2O B1418752 N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride CAS No. 1000896-85-4

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride

Cat. No.: B1418752
CAS No.: 1000896-85-4
M. Wt: 162.62 g/mol
InChI Key: LPAAQOUQIBYDMQ-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10N2O·ClH. It is a solid substance with a molecular weight of 162.62 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride typically involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted isoxazoles .

Scientific Research Applications

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine
  • 3-Methyl-5-isoxazolylmethanamine
  • N-Methyl-1-(3-methyl-5-isoxazolyl)amine

Uniqueness

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride stands out due to its specific chemical structure, which imparts unique reactivity and interaction profiles compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-5-3-6(4-7-2)9-8-5;/h3,7H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAAQOUQIBYDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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